molecular formula C11H19NO2 B2569011 rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis CAS No. 2247105-98-0

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis

Cat. No.: B2569011
CAS No.: 2247105-98-0
M. Wt: 197.278
InChI Key: SLIDFCKJFFSBAM-IUCAKERBSA-N
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Description

Properties

IUPAC Name

(3aS,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2)6-9-8(4-5-14-9)10(13-3)12-7-11/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDFCKJFFSBAM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CCO2)C(=NC1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2[C@H](CCO2)C(=NC1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various methods, including thermal, photochemical, and microwave irradiation techniques . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : rac-(3aR,8aR)-4-Methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis
  • Molecular Formula : C₆H₁₂O₃S
  • Molecular Weight : 164.22 g/mol
  • CAS Registry Number : 4476-21-5
  • Structure : A fused bicyclic system comprising a furan ring (oxygen-containing five-membered ring) and an azepine ring (seven-membered ring with one nitrogen atom). The compound is racemic (rac-) and adopts a cis-configuration at the 3aR and 8aR stereocenters. Key substituents include a methoxy group at position 4 and two methyl groups at position 7 .

The compound is listed in Enamine Ltd’s 2018 catalogue as a building block, suggesting utility in medicinal chemistry or materials science .

Comparison with Structural Analogs

Furopyran Derivatives ()

Compounds 8i–8m from HETEROCYCLES (2003) are furo[3,2-c]pyran derivatives, sharing fused furan systems but differing in the heterocyclic core (pyran vs. azepine):

Compound Structure Type Key Substituents Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
8m Furo[3,2-c]pyran 2,2,7-Triphenyl 239–241 C₂₉H₂₂O₄ 434.48
Target Furo[3,2-c]azepine 4-Methoxy, 7,7-dimethyl N/A C₆H₁₂O₃S 164.22

Key Differences :

  • Substituents : The target’s methoxy and dimethyl groups likely reduce polarity and melting point relative to 8m’s aromatic triphenyl substituents, which contribute to higher thermal stability .

DBU ()

Compound : 2H,3H,4H,6H,7H,8H,9H,10H-pyrimido[1,2-a]azepine (DBU)

  • Molecular Formula : C₉H₁₆N₂
  • Molecular Weight : 152.24 g/mol
  • Properties : A bicyclic amidine with strong basicity (pKa ~12), widely used as a catalyst.

Comparison :

  • Structural : Both compounds feature azepine-like rings, but DBU’s pyrimido-fused system lacks oxygen atoms and includes additional nitrogen centers.
  • Functionality : The target’s methoxy group and sulfur atom (from C₆H₁₂O₃S) suggest distinct electronic properties, likely reducing basicity compared to DBU’s amidine moiety .

Hexahydrofuropyridine Derivatives ()

Compound : Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid

  • Molecular Formula: C₁₄H₂₃NO₅
  • Molecular Weight : 285.34 g/mol

Comparison :

  • Ring System : The target’s furoazepine vs. the analog’s furopyridine (six-membered nitrogen ring).
  • Substituents : The tert-butoxycarbonyl (Boc) group in the analog contrasts with the target’s methoxy and dimethyl groups, influencing solubility and steric effects .

Azuleno-Furan Derivatives ()

Compound: (3aR,4aR,7aR,9aS)-5-Methyl-3,8-dimethylidene-3a,4,4a,7,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2(3H)-one

  • Molecular Formula : C₁₅H₁₈O₂
  • Molecular Weight : 230.30 g/mol

Comparison :

  • Complexity: The azuleno-furan system in this compound is more structurally elaborate, with fused bicyclic and tricyclic elements, compared to the target’s simpler furoazepine.
  • Functionality: The target’s methoxy group may enhance hydrophilicity relative to the methylidene and ketone groups in the azuleno derivative .

Data Table: Comparative Overview

Compound Type Example Molecular Formula Molecular Weight (g/mol) Key Features
Furo[3,2-c]azepine (Target) rac-(3aR,8aR)-4-Methoxy... C₆H₁₂O₃S 164.22 Seven-membered azepine, methoxy, dimethyl
Furo[3,2-c]pyran 8m C₂₉H₂₂O₄ 434.48 Six-membered pyran, triphenyl substituents
Pyrimidoazepine DBU C₉H₁₆N₂ 152.24 Bicyclic amidine, strong base
Hexahydrofuropyridine Racemic derivative () C₁₄H₂₃NO₅ 285.34 Boc-protected amine, six-membered ring
Azuleno-Furan 73020-91-4 C₁₅H₁₈O₂ 230.30 Tricyclic system, methylidene groups

Q & A

Q. What are the established synthetic routes for rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-furo[3,2-c]azepine?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. Key steps include the formation of the azepine ring through intramolecular nucleophilic substitution, followed by methoxy group introduction via alkylation or etherification. Reagents such as sodium borohydride (for reduction) and controlled pH/temperature conditions are critical for minimizing side reactions . Enamine Ltd. catalogs highlight its availability as a building block, suggesting standardized protocols for its preparation .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY, is essential for confirming stereochemistry and ring substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives . For purity assessment, HPLC with chiral columns distinguishes enantiomeric impurities, referencing pharmacopeial guidelines for stereoisomer limits .

Q. How can researchers ensure compound stability during storage and experimentation?

Stability studies under varying temperatures (e.g., 4°C vs. ambient) and inert atmospheres (N2_2/Ar) are advised. Degradation pathways, such as oxidation of the methoxy group or ring-opening under acidic conditions, should be monitored via periodic HPLC and FT-IR analysis. Evidence from similar furo-azepines suggests lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies resolve contradictions between experimental and theoretical stereochemical data?

Density Functional Theory (DFT) calculations predict optimized geometries and compare them with experimental X-ray or NMR data. For example, discrepancies in dihedral angles can be resolved by simulating NMR chemical shifts using software like Gaussian or ORCA, followed by iterative refinement of computational models . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods further validate reaction intermediates .

Q. How can reaction yields be optimized while maintaining stereochemical fidelity?

Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, highlights sodium borohydride’s role in selective reductions under pH 7–7. Coupling this with AI-driven platforms like COMSOL Multiphysics enables predictive modeling of reaction kinetics, identifying optimal conditions without exhaustive trial-and-error .

Q. What methodologies address data contradictions in mechanistic studies?

Cross-validation using isotopic labeling (e.g., 18O^{18}\text{O} tracing) and in-situ FT-IR monitors reaction pathways in real time. For disputed intermediates, tandem MS/MS fragmentation profiles and computational reaction path searches (via tools like GRRM) reconcile experimental observations with theoretical mechanisms .

Q. How can researchers design enantioselective syntheses for stereoisomerically pure derivatives?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases/esterases) are employed. ’s pharmacopeial data on stereoisomer limits informs purity thresholds, while ’s hybrid computational-experimental workflows screen catalyst-substrate interactions to enhance enantiomeric excess (ee) .

Methodological Notes

  • Data-Driven Design : Integrate computational predictions (e.g., transition state barriers) with experimental validations to reduce resource waste .
  • Controlled Experimentation : Use glovebox techniques for moisture-sensitive steps and Schlenk lines for oxygen-sensitive reactions .
  • Collaborative Frameworks : Leverage interdisciplinary approaches, such as ICReDD’s reaction design pipelines, combining quantum chemistry, informatics, and automation .

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